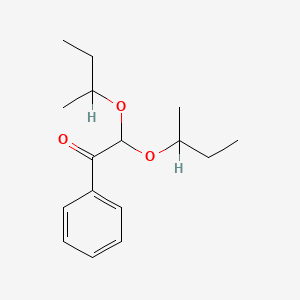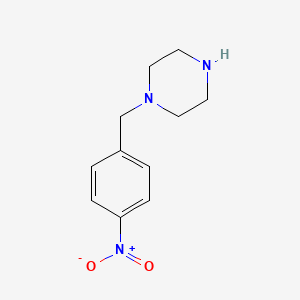
Ethyl 6-chlorochroman-4-one-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chlorochroman-4-one-2-carboxylate is a chemical compound with the molecular formula C11H9ClO4 It is a derivative of chromone, a naturally occurring compound found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chlorochroman-4-one-2-carboxylate typically involves the reaction of 6-chlorochromone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chlorochroman-4-one-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-4-oxo-2-chromancarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 6-Chloro-4-oxo-2-chromancarboxylic acid.
Reduction: 6-Chloro-4-oxo-2-chromancarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-chlorochroman-4-one-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chromone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 6-chlorochroman-4-one-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
6-Fluorochromone-2-carboxylic acid methyl ester: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Ethyl 6-chlorochroman-4-one-2-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33534-01-9 |
|---|---|
Formule moléculaire |
C12H11ClO4 |
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
ethyl 6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-5,11H,2,6H2,1H3 |
Clé InChI |
QYSBIMNJSKDDRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)Cl |
SMILES canonique |
CCOC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Synonymes |
6-chloro-4-oxo-2-chromancarboxylic acid ethyl ester ethyl 6-chlorochroman-4-one-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)



![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)


![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)




